Acetylcholine-d13 (bromide)
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Overview
Description
Acetylcholine-d13 (bromide) is a deuterium-labeled version of acetylcholine bromide. Deuterium is a stable isotope of hydrogen, and its incorporation into acetylcholine results in a compound with a slightly different mass and potentially altered pharmacokinetic properties. This compound is primarily used in scientific research, particularly in studies involving neurotransmission and pharmacokinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetylcholine-d13 (bromide) involves the incorporation of deuterium into the acetylcholine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction typically involves the quaternization of deuterated choline with bromoacetyl chloride under controlled conditions to yield acetylcholine-d13 (bromide) .
Industrial Production Methods: Industrial production of acetylcholine-d13 (bromide) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in specialized facilities equipped to handle isotopic labeling and ensure the stability of the deuterium-labeled compound .
Chemical Reactions Analysis
Types of Reactions: Acetylcholine-d13 (bromide) undergoes various chemical reactions, including:
Hydrolysis: In aqueous solutions, acetylcholine-d13 (bromide) can hydrolyze to form deuterated choline and acetic acid.
Substitution Reactions: The bromide ion can be substituted by other nucleophiles in the presence of suitable reagents.
Oxidation and Reduction: While acetylcholine itself is not typically involved in oxidation-reduction reactions, the presence of deuterium may influence the reaction kinetics
Common Reagents and Conditions:
Hydrolysis: Water or aqueous buffers.
Substitution: Nucleophiles such as hydroxide ions or other halides.
Oxidation/Reduction: Specific oxidizing or reducing agents depending on the desired reaction.
Major Products:
Hydrolysis: Deuterated choline and acetic acid.
Substitution: Various substituted acetylcholine derivatives depending on the nucleophile used.
Scientific Research Applications
Acetylcholine-d13 (bromide) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving the synthesis and degradation of acetylcholine.
Biology: Helps in understanding the role of acetylcholine in neurotransmission and its interactions with receptors.
Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of acetylcholine in the body.
Industry: Employed in the development of new drugs and therapeutic agents targeting the cholinergic system .
Mechanism of Action
Acetylcholine-d13 (bromide) exerts its effects by mimicking the action of acetylcholine, a neurotransmitter. It binds to muscarinic and nicotinic acetylcholine receptors, leading to various physiological responses. The deuterium labeling does not significantly alter the mechanism of action but may affect the pharmacokinetics and metabolic stability of the compound .
Molecular Targets and Pathways:
Muscarinic Receptors (M1, M2, M3, M4): Involved in various parasympathetic nervous system responses.
Nicotinic Receptors: Play a role in neuromuscular transmission and central nervous system functions
Comparison with Similar Compounds
Acetylcholine Bromide: The non-deuterated version of acetylcholine-d13 (bromide).
Deuterated Choline Compounds: Other deuterium-labeled choline derivatives used in similar research applications
Uniqueness: Acetylcholine-d13 (bromide) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium can lead to differences in metabolic stability and reaction kinetics, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C7H16BrNO2 |
---|---|
Molecular Weight |
239.19 g/mol |
IUPAC Name |
(2-acetyloxy-1,1,2,2-tetradeuterioethyl)-tris(trideuteriomethyl)azanium;bromide |
InChI |
InChI=1S/C7H16NO2.BrH/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1/i2D3,3D3,4D3,5D2,6D2; |
InChI Key |
ZEHGKSPCAMLJDC-TZYVXOAQSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])OC(=O)C.[Br-] |
Canonical SMILES |
CC(=O)OCC[N+](C)(C)C.[Br-] |
Origin of Product |
United States |
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